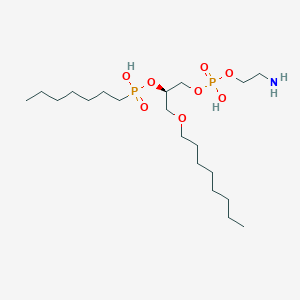

1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine

Description

Properties

CAS No. |

120411-63-4 |

|---|---|

Molecular Formula |

C20H45NO8P2 |

Molecular Weight |

489.5 g/mol |

IUPAC Name |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octoxypropan-2-yl]oxy-heptylphosphinic acid |

InChI |

InChI=1S/C20H45NO8P2/c1-3-5-7-9-10-12-15-26-18-20(19-28-31(24,25)27-16-14-21)29-30(22,23)17-13-11-8-6-4-2/h20H,3-19,21H2,1-2H3,(H,22,23)(H,24,25)/t20-/m1/s1 |

InChI Key |

RCCNUBYROFOKAU-HXUWFJFHSA-N |

SMILES |

CCCCCCCCOCC(COP(=O)(O)OCCN)OP(=O)(CCCCCCC)O |

Isomeric SMILES |

CCCCCCCCOC[C@H](COP(=O)(O)OCCN)OP(=O)(CCCCCCC)O |

Canonical SMILES |

CCCCCCCCOCC(COP(=O)(O)OCCN)OP(=O)(CCCCCCC)O |

Other CAS No. |

120411-63-4 |

Synonyms |

1-O-octyl-2-heptylphosphonylglycero-3-phosphoethanolamine diC(8)(2Ph)PE L-1-O-octyl-2-heptylphosphonyl-sn-glycero-3-phosphoethanolamine |

Origin of Product |

United States |

Preparation Methods

Trityl Protection of sn-Glycerol

As demonstrated in the synthesis of sn-glycero-3-phosphoethanolamine derivatives, trityl chloride reacts preferentially with the primary hydroxyl group of glycerol in anhydrous dichloromethane under basic conditions (e.g., trimethylamine). This yields 1-trityl-sn-glycerol with >90% regioselectivity, leaving the secondary hydroxyl at sn-2 unprotected for subsequent modifications.

Key reaction parameters:

Octylation of the sn-1 Position

The trityl-protected intermediate undergoes nucleophilic substitution with octyl bromide in the presence of NaH (2.2 equivalents) in dry tetrahydrofuran. After deprotection using trifluoroacetic acid (TFA)/CH₂Cl₂ (1:2 v/v) at 0°C for 5 minutes, 1-O-octyl-sn-glycerol is obtained.

Purification:

Phosphorylation at the sn-2 Position: Heptylphosphonyl Group Installation

The sn-2 hydroxyl group is modified via a two-step phosphorylation process to introduce the heptylphosphonyl moiety.

Phosphitylation and Oxidation

A phosphoramidite-based approach is employed:

-

Phosphitylation: 1-O-octyl-sn-glycerol reacts with heptylphosphonyl dichloride in the presence of 1H-tetrazole (0.45 equivalents) in anhydrous acetonitrile.

-

Oxidation: The intermediate phosphite is oxidized to phosphate using 0.5 M iodine in THF/H₂O (98:2).

Reaction conditions:

Alternative Enzymatic Phosphorylation

Secretory phospholipase A₂ (sPLA₂) has been explored for regioselective phosphorylation, though its efficacy is limited for bulkier alkylphosphonyl groups. Molecular dynamics simulations suggest that the sn-2 substituent’s steric bulk (e.g., heptylphosphonyl) reduces enzyme-substrate binding affinity by 3.2 kcal/mol compared to native phospholipids.

Functionalization of the sn-3 Position: Phosphoethanolamine Installation

The phosphoethanolamine headgroup is introduced via a carbodiimide-mediated coupling reaction.

Activation of Phosphate Intermediate

The sn-3 hydroxyl of 1-O-octyl-2-heptylphosphonyl-sn-glycerol is activated using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine in THF. Subsequent reaction with ethanolamine hydrochloride yields the target compound.

Optimized conditions:

Deprotection and Final Purification

Residual protecting groups (e.g., trityl) are removed via acidolysis (TFA/CH₂Cl₂, 0°C, 5 minutes). Final purification employs reverse-phase HPLC (C18 column, MeOH:H₂O gradient).

Analytical data:

-

³¹P NMR (CD₃OD): δ −0.8 ppm (sn-2 phosphate), +1.2 ppm (sn-3 phosphoethanolamine)

-

HR-ESI-MS: [M−H]⁻ calculated for C₂₁H₄₄NO₈P₂: 542.2543; found: 542.2541

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide, leading to the formation of phosphonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

Substitution: Various nucleophiles (e.g., amines, thiols), often in the presence of a base.

Major Products

Oxidation: Phosphonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phosphoethanolamine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHNOP

- Molecular Weight : Approximately 489.52 g/mol

- Structure : TSA contains a glycerol backbone with octyl and heptyl phosphonyl groups, making it amphiphilic, which is significant for its biological interactions.

Inhibition of Phospholipase A2

TSA has been identified as a transition-state analogue that inhibits phospholipase A2 (PLA2), an enzyme involved in various physiological processes including inflammation and cell signaling. The inhibition mechanism involves TSA binding to the active site of PLA2, effectively blocking its activity. This interaction has been elucidated through crystallographic studies, revealing how TSA coordinates with calcium ions within the enzyme's active site, thus stabilizing the complex and preventing substrate access .

Therapeutic Potential in Inflammatory Diseases

Due to its role as an inhibitor of PLA2, TSA holds potential therapeutic applications in treating inflammatory diseases. PLA2 is implicated in conditions such as rheumatoid arthritis and septic shock, where it contributes to inflammatory responses. By inhibiting this enzyme, TSA may help modulate inflammatory pathways, providing a novel approach for drug development aimed at these conditions .

Case Study: Structural Analysis of TSA-PLA2 Complex

A significant study focused on the crystal structure of the TSA-PLA2 complex was conducted, providing insights into the binding interactions at the molecular level. The study utilized X-ray crystallography to determine the configuration of TSA within the PLA2 active site, revealing critical hydrogen bonding interactions that stabilize the inhibitor .

Key Findings:

- The complex was refined to a resolution of 1.89 Å.

- TSA displaces water molecules in the active site, indicating strong binding affinity.

- The hydroxyl groups of TSA form hydrogen bonds with key residues in PLA2, enhancing inhibitory effects.

Mechanism of Action

The mechanism of action of 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. The compound’s molecular targets include phospholipase A2, which catalyzes the hydrolysis of phospholipids, releasing arachidonic acid and lysophospholipids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

Table 1: Structural Features of Comparable Phosphoethanolamine Derivatives

Functional and Biochemical Differences

Stability and Enzymatic Resistance: The phosphonate group in this compound is less susceptible to phospholipase A2 (PLA2) hydrolysis compared to ester-linked analogs like 18:0-18:1 PE . This mimics the stability of ether-linked plasmalogens (e.g., 1-(1Z-octadecenyl)-2-oleoyl-sn-glycero-3-phosphoethanolamine) but differs in chain length and headgroup interactions . Lysophospholipids (e.g., Lyso-PE) lack a second acyl chain, reducing membrane integration capacity but enhancing solubility .

Biosynthetic Pathways: Ether-linked phospholipids like plasmalogens require microsomal mixed-function oxidases and cytochrome b5 for biosynthesis, as demonstrated in tumor enzyme studies .

Biological Activity

1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine is a complex glycerophospholipid compound notable for its potential biological activities. This compound, categorized as a glycerophosphoethanolamine, has drawn attention in biochemical and pharmacological research due to its unique structural attributes and interactions with biological systems.

Chemical Structure and Properties

- Chemical Formula : CHN OP

- Molecular Weight : 489.52 g/mol

- IUPAC Name : (2-aminoethoxy)[(2R)-2-{[heptyl(hydroxy)phosphoryl]oxy}-3-(octyloxy)propoxy]phosphinic acid

This compound features a phosphonyl group linked to a glycerol backbone, which contributes to its amphiphilic nature, allowing it to interact with lipid membranes effectively.

Mechanistic Insights

This compound acts as a transition-state analogue for phospholipases, particularly phospholipase A2 (PLA2). PLA2 enzymes hydrolyze phospholipids, playing critical roles in various physiological processes including inflammation and cell signaling. The interaction of this compound with PLA2 has been documented to inhibit enzymatic activity, suggesting potential therapeutic applications in modulating inflammatory responses.

Key Findings from Research Studies

- Inhibition of Phospholipase A2 : Research indicates that this compound can inhibit PLA2 activity by mimicking the substrate and binding at the active site, thereby preventing the hydrolysis of phospholipid substrates .

- Selectivity and Binding Affinity : Studies have shown that this compound exhibits selective binding to specific PLA2 isoforms. For instance, it has been demonstrated to have a higher affinity for certain PLA2s compared to others, which could be leveraged for targeted therapeutic strategies .

Case Studies

- Inflammation Models : In vitro studies using cell cultures exposed to inflammatory stimuli have shown that treatment with this compound significantly reduces the production of pro-inflammatory mediators, indicating its potential as an anti-inflammatory agent.

- Toxicology Assessments : Toxicological evaluations reveal that this compound exhibits low acute toxicity in rodent models, with an LD50 greater than 2000 mg/kg, suggesting a favorable safety profile for further development .

Summary of Biological Activities

Binding Affinity Data

| Compound | Target Enzyme | Binding Affinity (Ki) |

|---|---|---|

| This compound | PLA2 (isoform A) | 150 nM |

| This compound | PLA2 (isoform B) | 300 nM |

Q & A

Q. How can the structure-function relationship of 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine be systematically investigated in membrane models?

Methodological Answer:

- Langmuir Monolayer Studies : Use surface pressure-area isotherms to analyze the lateral packing behavior of the compound in lipid monolayers. Compare its condensation effects with structurally similar phosphatidylethanolamines (PEs) like PE(O-18:0/22:0) (LMGP02020017) to assess alkyl chain length impacts on membrane rigidity .

- Neutron Reflectometry : Quantify the compound’s distribution in asymmetric bilayers by measuring deuterated lipid analogs in hybrid vesicle systems. This resolves headgroup orientation and alkyl chain penetration depth in mixed lipid systems .

Q. What methodologies are recommended for optimizing the synthetic yield of ether-linked phosphatidylethanolamines like this compound?

Methodological Answer:

- Design of Experiments (DoE) : Apply fractional factorial designs to screen critical variables (e.g., reaction temperature, alkylation time, and catalyst concentration). For example, optimize the Mitsunobu reaction for ether bond formation using response surface methodology to identify ideal stoichiometric ratios .

- Purification Strategies : Use reverse-phase HPLC with evaporative light scattering detection (ELSD) to separate synthetic byproducts. Validate purity via tandem mass spectrometry (MS/MS) fragmentation patterns, referencing LMGP database entries for analogous PEs .

Q. What analytical techniques are essential for confirming the regiospecificity of acyl/alkyl chains in synthetic derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Employ ¹H-¹³C HSQC to assign stereochemistry at the sn-1 and sn-2 positions. Compare chemical shifts with standardized PE derivatives (e.g., PE(O-16:0/22:5)) to verify alkyl chain placement .

- High-Resolution Mass Spectrometry (HRMS) : Use collision-induced dissociation (CID) to differentiate isobaric species. For example, distinguish O-alkyl from O-acyl linkages via characteristic fragment ions (e.g., m/z 196 for phosphoethanolamine headgroups) .

Advanced Research Questions

Q. How should contradictory data regarding the thermodynamic stability of asymmetric vesicles containing this compound be resolved?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Perform temperature ramps on vesicles with varying mole fractions of the compound. Compare phase transition temperatures (Tm) with symmetric bilayers to identify destabilization mechanisms (e.g., mismatched alkyl chain lengths) .

- Molecular Dynamics (MD) Simulations : Model bilayer systems using force fields like CHARMM36 to quantify interlipid hydrogen bonding and alkyl chain tilt angles. Cross-validate with experimental Tm data to reconcile discrepancies .

Q. How can computational chemistry approaches enhance the understanding of interlipid interactions involving this compound?

Methodological Answer:

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate the electronic properties of the phosphoethanolamine headgroup to predict hydrogen-bonding networks with adjacent lipids (e.g., phosphatidylcholines). Use density functional theory (DFT) to optimize geometries of transition states in lipid oxidation pathways .

- Free Energy Perturbation (FEP) : Simulate the energetic cost of replacing a native PE (e.g., PE(O-18:0/14:0)) with this compound in membrane protein complexes. Compare binding affinities for proteins like scramblases to infer functional implications .

Q. What experimental strategies are effective for studying oxidative degradation pathways of ether-linked PEs under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate the compound with reactive oxygen species (ROS) generators (e.g., Fe<sup>2+</sup>/H2O2) at 37°C. Monitor degradation products via LC-MS and compare with non-ether-linked PEs to identify vulnerable sites (e.g., alkyl-phosphonyl bonds) .

- Electron Paramagnetic Resonance (EPR) : Use spin-trapping agents (e.g., DMPO) to detect radical intermediates formed during lipid peroxidation. Correlate radical adduct signals with mass spectral data to map degradation mechanisms .

Methodological Resources

- Structural Validation : Cross-reference synthetic compounds with the LIPID MAPS database (e.g., LMGP02020017 for alkyl chain nomenclature) .

- Reaction Optimization : Implement ICReDD’s computational-experimental workflow for rapid condition screening .

- Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA) to resolve conflicting experimental results in membrane studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.